
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) enzymes. COX-2 and 5-LOX are involved in the production of inflammatory mediators and are overexpressed in cancer cells. By inhibiting these enzymes, this compound can reduce inflammation and inhibit cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that this compound can reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been shown to inhibit cancer cell proliferation and induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid in lab experiments is its specificity for COX-2 and 5-LOX enzymes. This allows for targeted inhibition of these enzymes without affecting other pathways in the body. However, one limitation is the potential for off-target effects, as this compound may interact with other enzymes or proteins in the body.
Direcciones Futuras
There are several potential future directions for research on (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid. One direction is to explore its potential as a therapeutic agent for other inflammatory conditions such as arthritis or asthma. Another direction is to investigate its potential as a chemopreventive agent, or a substance that can prevent the development of cancer. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and to identify any potential side effects or interactions with other drugs.
Métodos De Síntesis
The synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the reaction of 5-bromo-3-pyridinylmethanol with (2R,3R)-2,3-O-isopropylidene-D-glyceraldehyde in the presence of a catalyst. The resulting product is then hydrolyzed to obtain the final compound.
Aplicaciones Científicas De Investigación
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid has been studied for its potential as an anti-inflammatory and anti-cancer agent. It has been shown to inhibit the activity of certain enzymes that are involved in the inflammatory response and cancer cell proliferation.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid involves the synthesis of the oxolane ring followed by the introduction of the pyridine and carboxylic acid functional groups.", "Starting Materials": [ "5-bromopyridine", "glycidol", "sodium hydride", "carbon dioxide", "diethyl ether", "tetrahydrofuran", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "methanol", "hydrochloric acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Synthesis of (R)-glycidol", "5-bromopyridine is reacted with sodium hydride in diethyl ether to form the corresponding pyridine anion. Glycidol is then added to the reaction mixture and stirred at room temperature for several hours to form (R)-glycidol.", "Step 2: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane", "(R)-glycidol is reacted with carbon dioxide in the presence of a catalyst such as tetrahydrofuran to form the corresponding cyclic carbonate. The cyclic carbonate is then reacted with sodium hydride in tetrahydrofuran to form (2R,3R)-2-(5-bromopyridin-3-yl)oxolane.", "Step 3: Synthesis of (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid", "(2R,3R)-2-(5-bromopyridin-3-yl)oxolane is reacted with acetic anhydride and sulfuric acid to form the corresponding acetyl derivative. The acetyl derivative is then hydrolyzed with sodium bicarbonate to form the carboxylic acid. The product is purified by extraction with ethyl acetate, followed by washing with water, drying over magnesium sulfate, and evaporation of the solvent to yield (2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid." ] } | |
Número CAS |
1955541-49-7 |
Fórmula molecular |
C10H10BrNO3 |
Peso molecular |
272.09 g/mol |
Nombre IUPAC |
(2R,3R)-2-(5-bromopyridin-3-yl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO3/c11-7-3-6(4-12-5-7)9-8(10(13)14)1-2-15-9/h3-5,8-9H,1-2H2,(H,13,14)/t8-,9+/m1/s1 |
Clave InChI |
NHZNPAYDTGNYOJ-BDAKNGLRSA-N |
SMILES isomérico |
C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=CN=C2)Br |
SMILES |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
SMILES canónico |
C1COC(C1C(=O)O)C2=CC(=CN=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



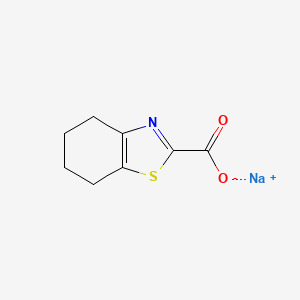
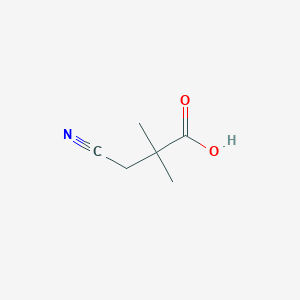
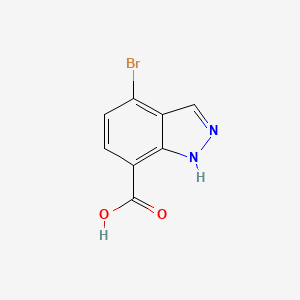
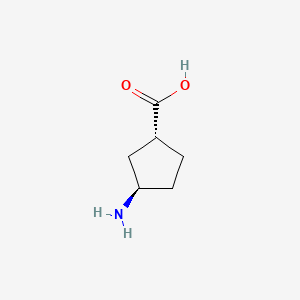
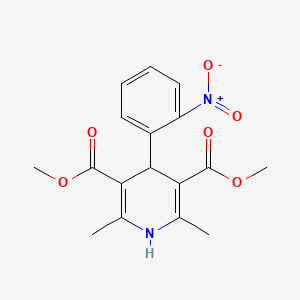

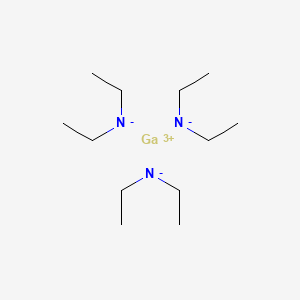
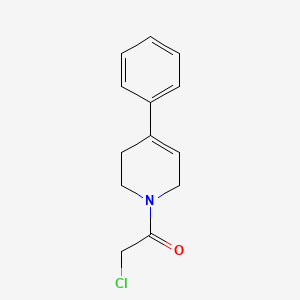
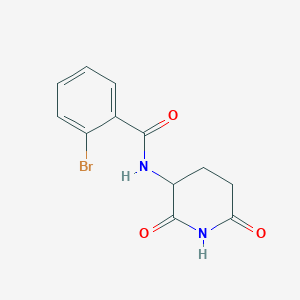
![1-methyl-4-[(E)-2-nitroethenyl]pyrazole](/img/structure/B3420561.png)


![rac-[(1R,6R)-7,7-difluoro-2-oxabicyclo[4.1.0]heptan-1-yl]methanamine hydrochloride](/img/structure/B3420588.png)
![Rac-(3aR,7aS)-5-benzyl-octahydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B3420597.png)